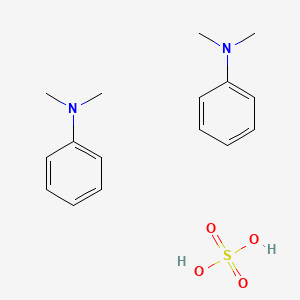

N,N-dimethylaniline;sulfuric acid

Description

Properties

CAS No. |

66906-54-5 |

|---|---|

Molecular Formula |

C16H24N2O4S |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

N,N-dimethylaniline;sulfuric acid |

InChI |

InChI=1S/2C8H11N.H2O4S/c2*1-9(2)8-6-4-3-5-7-8;1-5(2,3)4/h2*3-7H,1-2H3;(H2,1,2,3,4) |

InChI Key |

GVHUFMQTANBIBV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC=C1.CN(C)C1=CC=CC=C1.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Methylation of Aniline

The conventional synthesis involves reacting aniline with methanol under acidic conditions. Sulfuric acid facilitates the sequential methylation of aniline through a two-step mechanism:

- Formation of N-Methylaniline : Aniline reacts with methanol at 150–200°C under pressure, producing N-methylaniline and water.

- Dimethylation to N,N-Dimethylaniline : Excess methanol further alkylates N-methylaniline, driven by sulfuric acid’s protonation of the amine group.

Reaction Conditions :

- Molar Ratios : Aniline : Methanol : H₂SO₄ = 1 : 3.56 : 0.1.

- Temperature : 210–215°C.

- Pressure : 3–3.3 MPa.

- Yield : 96% after 4 hours.

This method’s efficiency stems from sulfuric acid’s dual role as a catalyst and dehydrating agent, which shifts equilibrium toward product formation.

Industrial Production Processes

Liquid-Phase Alkylation

Industrial-scale production employs autoclave reactors to achieve high conversion rates. Key steps include:

- Reactor Charging : Aniline, methanol, and sulfuric acid are loaded at stoichiometric ratios.

- Heating and Pressurization : The mixture is heated to 210°C under 3 MPa, promoting methanol’s nucleophilic attack on protonated aniline.

- Byproduct Management : Dimethyl ether, a volatile byproduct, is evaporated during pressure release.

Post-Reaction Workup :

- Neutralization : Sodium hydroxide neutralizes residual acid, separating aqueous and organic layers.

- Vacuum Distillation : N,N-Dimethylaniline is purified via distillation, leaving sulfuric acid derivatives in the residue.

Table 1: Industrial Alkylation Parameters

| Parameter | Value | Source |

|---|---|---|

| Molar Ratio (Aniline:MeOH:H₂SO₄) | 1 : 3.56 : 0.1 | |

| Temperature | 210–215°C | |

| Pressure | 3–3.3 MPa | |

| Reaction Time | 4 hours | |

| Yield | 96% |

Direct Synthesis via Protonation

Formation of the Sulfate Salt

N,N-Dimethylaniline sulfate can be isolated by directly reacting N,N-dimethylaniline with concentrated sulfuric acid:

- Protonation : The tertiary amine reacts with H₂SO₄, forming the dimethylanilinium ion.

- Crystallization : Cooling the mixture precipitates the sulfate salt, which is filtered and dried.

Procedure :

- Dissolve 1 mole of N,N-dimethylaniline in 0.5 moles of concentrated H₂SO₄.

- Stir at 0–5°C to prevent sulfonation side reactions.

- Filter and wash the precipitate with cold H₂SO₄.

Yield : ~85–90% under optimized stoichiometry.

Mechanistic and Catalytic Insights

Role of Sulfuric Acid in Nitration

In nitration reactions, sulfuric acid protonates N,N-dimethylaniline to form the dimethylanilinium ion, which undergoes electrophilic substitution. Nitrosonium ions (NO⁺) catalyze this process via radical intermediates, as demonstrated by kinetic studies:

$$

\text{PhNMe}2 + \text{H}2\text{SO}4 \rightarrow \text{PhNMe}2\text{H}^+ + \text{HSO}_4^-

$$

$$

\text{PhNMe}2\text{H}^+ + \text{NO}^+ \rightarrow \text{PhNMe}2^+ \cdot \text{NO}^- \rightarrow \text{Products}

$$

Key Findings :

- Catalysis by Nitrous Acid : Accelerates nitration without forming C-nitroso intermediates.

- Radical Pathways : PhNMe₂⁺·NO⁻ radical pairs dominate at high acidity (85% H₂SO₄).

Physicochemical Characterization

Table 2: Properties of N,N-Dimethylaniline Sulfate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₄N₂O₄S | |

| Molecular Weight | 340.438 g/mol | |

| Melting Point | Not reported | |

| Solubility | Soluble in polar solvents | |

| Stability | Hygroscopic |

Applications and Derivative Synthesis

Nitroso Compounds

N,N-Dimethylaniline sulfate serves as a precursor to N,N-dimethyl-4-nitrosoaniline, a dye intermediate. The reaction involves:

- Diazotization : Sodium nitrite in HCl at 0–10°C.

- Coupling : Formation of nitroso derivatives, isolated as hydrochloride salts.

Yield : 87% after recrystallization.

Chemical Reactions Analysis

Nitration Reaction

The nitration of N,N-dimethylaniline typically involves a mixture of concentrated sulfuric acid and nitric acid. This reaction introduces a nitro group (

) into the aromatic ring of N,N-dimethylaniline.

Mechanism:

-

Formation of the Electrophile : In the presence of concentrated sulfuric acid, nitric acid generates the nitronium ion (

), which acts as the electrophile in the nitration process. -

Protonation of Amine Group : Under acidic conditions, the nitrogen atom in N,N-dimethylaniline can become protonated, reducing its ability to donate electron density to the aromatic ring.

-

Electrophilic Aromatic Substitution : The nitronium ion attacks the aromatic ring, preferentially at the meta position due to the deactivating effect of the protonated amine group.

Major Product : The primary product from this reaction is 3-nitro-N,N-dimethylaniline, where the nitro group is located at the meta position relative to the dimethylamino group .

Sulfonation Reaction

The sulfonation of N,N-dimethylaniline involves its reaction with sulfuric acid to introduce a sulfonyl group (

) into the aromatic system.

Mechanism:

-

Formation of Electrophile : Sulfuric acid can generate sulfur trioxide (

), which acts as a strong electrophile. -

Electrophilic Aromatic Substitution : Similar to nitration, N,N-dimethylaniline undergoes electrophilic attack by

at various positions on the aromatic ring.

Product Distribution : The sulfonation can lead to multiple products depending on reaction conditions, but typically, para- and ortho-substituted products are favored due to resonance stabilization by the electron-donating methyl groups .

Yield and Purity Analysis

In laboratory settings, yields from these reactions can vary significantly based on conditions such as temperature, concentration of reagents, and reaction time:

-

Nitration Yield : Laboratory experiments report yields for 3-nitro-N,N-dimethylaniline ranging from 70% to 90%, depending on control over reaction conditions.

-

Sulfonation Yield : Yields for sulfonated products can reach similar levels but may require purification steps due to by-products formed during reactions .

Toxicological Studies

Research indicates that N,N-dimethylaniline exhibits toxicity under certain conditions:

Scientific Research Applications

N,N-Dimethylaniline (DMA) and sulfuric acid find use in various applications, including dye synthesis, corrosion inhibition, and potentially in polymer chemistry.

Scientific Research Applications

Dye Production: N,N-dimethylaniline serves as a raw material in the production of dyes, including basic dyes, disperse dyes, acid dyes, and oil-soluble dyes . The synthesis of these dyes involves several steps, such as nitrosation, hydrogenation, and oxidation reactions .

Corrosion Inhibition: N,N-Dimethylaniline can act as a corrosion inhibitor for metals like zinc and mild steel in sulfuric acid solutions . Studies show that even at low concentrations, DMA can effectively inhibit the corrosion of mild steel in sulfuric acid .

Polymer Chemistry: N,N-Disubstituted Acrylamides in sulfuric acid may cause rotational changes, and the origin of chirality of the polymers may result from this .

Other uses N,N-Dimethylaniline is also used in the manufacture of Michler's ketone and vanillin . It can also be used as a specialty industrial solvent, a rubber vulcanizing agent, a stabilizer, and an acid scavenger .

Mechanism of Action

The mechanism of action of N,N-dimethylaniline in chemical reactions often involves its role as a nucleophile due to the electron-donating effects of the methyl groups. In electrophilic aromatic substitution reactions, the nitrogen’s lone pair of electrons can participate in resonance, stabilizing the intermediate and facilitating the reaction .

Comparison with Similar Compounds

Key Findings :

Substituent Effects in Nitration Reactions

Nitration of N,N-dimethylaniline with H₂SO₄/HNO₃ produces meta-nitro-N,N-dimethylaniline due to the electron-donating dimethylamino group directing electrophiles to the meta position . Comparisons with substituted anilines:

| Substrate | Major Nitration Product | Directing Effect | Source |

|---|---|---|---|

| N,N-Dimethylaniline | Meta-nitro | Strong -N(CH₃)₂ | |

| N-Methylaniline | Para-nitro | Moderate -NHCH₃ | |

| N,N-Diethylaniline | Meta-nitro | Steric hindrance |

Electronic vs. Steric Effects :

Industrial Production Methods

N,N-Dimethylaniline is synthesized via alkylation of aniline with methanol. Catalyst performance:

Trade-offs :

Protonation Behavior in Polymer Chemistry

Poly(N,N-dimethylaniline) (PDMA) exhibits distinct protonation states depending on acid strength:

- Concentrated H₂SO₄: Protonation occurs at the dimethylamino nitrogen, enhancing conductivity .

- Trichloroacetic Acid : Protonation shifts to the benzene ring, altering optical properties .

Q & A

Basic Research Questions

Q. What is the role of sulfuric acid in synthesizing N,N-dimethylaniline derivatives such as triarylmethanes (DTMs)?

- Methodology : Sulfuric acid acts as a Brønsted acid catalyst in Friedel-Crafts alkylation reactions. For example, in DTM synthesis, it facilitates the electrophilic substitution between arylaldehydes and N,N-dimethylaniline by protonating the aldehyde, generating a reactive carbocation intermediate. This step is critical for forming the central methane carbon in DTMs .

- Key Conditions : Reactions are typically conducted under solvent-free or mild acidic conditions (e.g., concentrated H₂SO₄) at 90–120°C for 2–3 hours .

Q. Which acid catalysts are commonly used in triarylmethane synthesis, and how do they compare?

- Catalyst Comparison :

Q. What safety protocols are essential when handling N,N-dimethylaniline and sulfuric acid?

- Critical Steps :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Neutralize waste sulfuric acid with bicarbonate before disposal.

- Avoid drying diazonium salts (explosive risk); keep intermediates in solution .

Q. How are diazonium salt coupling reactions applied in dye synthesis with these reagents?

- Procedure :

Diazotize sulfanilic acid with NaNO₂/HCl at 0–5°C.

Couple with N,N-dimethylaniline in H₂SO₄/glacial acetic acid to form azo dyes (e.g., Methyl Orange).

Control pH with NaOH to stabilize the product .

- Key Factor : Excess H₂SO₄ ensures protonation of the amine, directing electrophilic attack to the para position .

Advanced Research Questions

Q. How does bromination regioselectivity of N,N-dimethylaniline change under sulfuric acid conditions?

- Mechanistic Insight : In H₂SO₄, the amine group is protonated, deactivating the ring and directing bromination to the meta position. However, partial dissociation or ion-pair formation can lead to para substitution (20–30% para-bromo product observed) .

- Experimental Design :

Q. How can multi-step syntheses (e.g., Crystal Violet Lactone) be optimized to minimize by-products?

- Optimization Strategies :

- Step 1 : Condense p-dimethylaminobenzaldehyde with N,N-dimethylaniline in H₂SO₄ at 90–95°C for 2.5 hours.

- Step 2 : Neutralize with NaOH and steam-distill excess amine .

- By-Product Control : Use stoichiometric H₂SO₄ to avoid over-acidification, which promotes urea derivatives .

Q. What analytical methods are suitable for monitoring sulfuric acid-catalyzed reactions?

- Techniques :

- Kinetic-Spectrophotometry : Track iodine catalysis in H₂SO₄ medium via absorbance changes (e.g., oxidation of Nile Blue A) .

- HPLC with ELSD/Conductivity : Quantify H₂SO₄ retention on Obelisc N columns using ion-exchange mechanisms .

Q. How to troubleshoot failed coupling reactions in complex syntheses (e.g., Claisen condensation)?

- Case Study : Failed cross-Claisen condensation of intermediates 60 and 62 (Total Synthesis of Natural Products):

- Issue : Benzoyl deprotection instead of coupling.

- Solution : Replace LDA/NaH with milder bases (e.g., K₂CO₃) and optimize temperature .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.